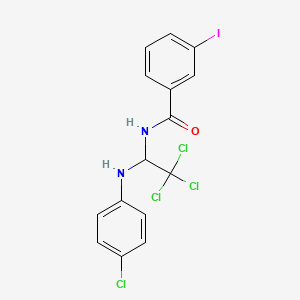![molecular formula C20H12Cl2N2O B11986915 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, the use of lipase AS from Aspergillus niger as a catalyst in anhydrous media has been reported to yield naphthopyran derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign procedures are emphasized in recent research. The use of recyclable heterogeneous catalysts, such as hydroxyapatite-encapsulated γ-Fe2O3, has been explored for the efficient and straightforward synthesis of chromene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its applications in the development of new materials and catalysts are also being investigated.
Wirkmechanismus
The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in cancer cell survival and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-3-(2,4-dichlorophenyl)-propan-1-ol: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and functional groups.
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another chromene derivative with similar structural features but different biological activities.
Uniqueness
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H12Cl2N2O |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H12Cl2N2O/c21-12-6-7-14(16(22)9-12)18-15(10-23)20(24)25-17-8-5-11-3-1-2-4-13(11)19(17)18/h1-9,18H,24H2 |
InChI-Schlüssel |
WGUDQIAKTAOBPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)






![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)
![3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11986884.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11986888.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)


